REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[C:7]=1[CH2:8]O.O=S(Cl)[Cl:19].C(N1C=CN=C1SC1C=NC=C(Cl)C=1CCl)CCC>>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[C:7]=1[CH2:8][Cl:19]
|
Name
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[3-Chloro-5-(pyridin-2-yloxy)-pyridin-4-yl]-methanol
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Quantity
|
4.24 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1CO)OC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
3-(1-butyl-1H-imidazol-2-ylsulfanyl)-5-chloro-4-chloromethyl-pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(=NC=C1)SC=1C=NC=C(C1CCl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=C(C1CCl)OC1=NC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |